tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Overview
Description
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tert-butyl group, which can influence its chemical properties and biological activity.
Preparation Methods
The synthesis of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazine and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the tert-butyl group or other reactive sites on the molecule. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIKONIOJKMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620730 | |
Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345311-03-7 | |
Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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